molecular formula C6H10Cl2Si B1580664 Diallyldichlorosilane CAS No. 3651-23-8

Diallyldichlorosilane

Cat. No. B1580664
CAS RN: 3651-23-8
M. Wt: 181.13 g/mol
InChI Key: VTEHVUWHCBXMPI-UHFFFAOYSA-N
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Description

Diallyldichlorosilane is an organosilicon compound . It is related to silane and used in many chemical processes . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .


Synthesis Analysis

This compound is produced by the Direct process . The reaction of methyl chloride with a silicon-copper alloy . Each of these three methylchlorosilanes are common reagents in organosilicon chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C6H10Cl2Si . It is a liquid substance .


Chemical Reactions Analysis

The methylchlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Many compounds containing Si-Cl bonds can be converted to hydrides using lithium aluminium hydride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.13500 and a density of 1.027g/cm3 . It has a boiling point of 162.5ºC at 760mmHg .

Scientific Research Applications

Soil Water Repellency Enhancement

Diallyldichlorosilane derivatives, such as Dimethyldichlorosilane, have been utilized as hydrophobizing agents to enhance the water repellency of soils. This application is particularly relevant in geotechnical engineering for creating water-repellent soil barriers or for ground improvement efforts. The effectiveness of such treatments is influenced by soil composition, including organic matter and moisture content, which can affect the degree of water repellency achieved (S. Y. Ng & S. Lourenço, 2016).

Tissue Engineering and Cell Organization

Materials with patterned surface chemistry, including Dimethyldichlorosilane, have been used to guide the spatial distribution and organization of mammalian cells on substrates. This approach is instrumental in tissue engineering, where it's crucial to control cell placement and function for the development of biomaterials and artificial tissues. The process involves using patterned alkylsiloxanes to create preferential sites for cell attachment, influencing cell behavior and tissue formation (K. Healy et al., 1996).

Hydrolysis and Polymerization Processes

The hydrolysis of this compound and similar compounds has been studied for the synthesis of dialkyldihydroxysilanes. These reactions are crucial in the development of silicone-based materials and polymers. The yield and efficiency of these processes are influenced by the steric hindrance of the alkyl groups attached to the silicon atom, which can lead to the formation of various siloxane compounds with potential applications in materials science (K. Andrianov & B. Izmailov, 1966).

Antibacterial and Bioactive Materials

Complexes of Dimethyldichlorosilane with Schiff bases have been explored for their antibacterial properties. These materials demonstrate potential as bioactive coatings or components in medical devices and implants, offering a pathway to reduce bacterial infections associated with such devices. The silane complexes exhibit enhanced antibacterial activity compared to their free ligand counterparts, highlighting the role of silicon compounds in developing antimicrobial surfaces (T. Aminabhavi et al., 1985).

Surface Modification and Biocompatibility

Surface treatments with Dimethyldichlorosilane derivatives have been employed to modify the adsorption properties of materials, particularly to prevent protein adsorption and platelet adhesion. These modifications are critical in biomedical applications, where the non-fouling properties of surfaces can significantly impact the performance and longevity of biomedical implants and devices. The ability to tailor surface chemistry with silanes offers a route to improve material biocompatibility and functionality (M. Amiji & K. Park, 1992).

Safety and Hazards

Diallyldichlorosilane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

dichloro-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2Si/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHVUWHCBXMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063114
Record name Diallyldichlorosilane
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Molecular Weight

181.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3651-23-8
Record name Dichlorodi-2-propen-1-ylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorodi-2-propen-1-yl-
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Record name Silane, dichlorodi-2-propen-1-yl-
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Record name Diallyldichlorosilane
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Record name Diallyldichlorosilane
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Synthesis routes and methods

Procedure details

To a one-liter 3-neck flask with reflux condenser and dropping funnel, 29 g (170 mmoles) of SiCl4 in 150 mL of anhydrous ether were added. Allyl magnesium bromide solution [from 10 g (400 mmoles) of magnesium and 41.5 g (34 mmoles) of allyl bromide in 250 mL of anhydrous ether], filtered through glass wool, was added dropwise, MgBrCl precipitating. After boiling for 1.5 hours under reflux and washing the residue, diallyldichlorosilane was obtained at 56° C. and 16 hPa as a colorless liquid in a 15% yield.
Name
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
MgBrCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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